molecular formula C13H10BNO3 B8212246 (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid

Cat. No.: B8212246
M. Wt: 239.04 g/mol
InChI Key: PTTJBNMNZAUITF-UHFFFAOYSA-N
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Description

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is a boronic acid derivative with the molecular formula C13H10BNO3. It is a compound that features a benzoxazole moiety attached to a phenyl ring, which is further connected to a boronic acid group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst. The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a palladium catalyst such as Pd(PPh3)4 .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve moderate temperatures and the use of solvents like ethanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation yields phenols, reduction produces alcohols, and substitution reactions result in various substituted derivatives .

Mechanism of Action

The mechanism of action of (4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and receptors, modulating their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid derivative without the benzoxazole moiety.

    (4-(Benzo[d]thiazol-2-yl)phenyl)boronic acid: Similar structure but with a thiazole ring instead of an oxazole ring.

    (4-(Benzo[d]imidazol-2-yl)phenyl)boronic acid: Contains an imidazole ring instead of an oxazole ring.

Uniqueness

(4-(Benzo[d]oxazol-2-yl)phenyl)boronic acid is unique due to the presence of the benzoxazole moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications requiring selective binding and reactivity, such as in the development of new drugs and materials .

Properties

IUPAC Name

[4-(1,3-benzoxazol-2-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BNO3/c16-14(17)10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)18-13/h1-8,16-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTTJBNMNZAUITF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NC3=CC=CC=C3O2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

In a 300 mL three-neck flask, 5.5 g (20 mmol) of 2-(4-bromophenyl)benzoxazole was placed, and the air in the flask was replaced with nitrogen. Then, 120 mL of THF was added in the flask, and the mixture was cooled to −78° C. under nitrogen stream. After cooling, 13 mL (22 mmol) of 1.6 M n-butyllithium was dripped into the solution, and the mixture was stirred at the same temperature for 2 hours. After a certain period, 4.4 mL (40 mmol) of trimethyl borate was added to the solution, and the temperature was raised to room temperature, and then, the solution was stirred for 16 hours. After a certain period, 100 mL of 1 M hydrochloric acid was added to the solution, and stirred for 1 hour. An aqueous layer of the obtained mixture was extracted with ethyl acetate. The resulting extracted solution and the organic layer were combined and washed with saturated saline, and then dried with magnesium sulfate. The mixture was gravity filtered, and the obtained filtrate was condensed to give a solid. The solid was recrystallized with ethyl acetate/hexane, so that 3.3 g of target white powder was obtained in a yield of 69%.
Quantity
5.5 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
4.4 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five

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